molecular formula C₅₀H₆₂ClN₅O₁₆ B1157917 Proglumetacin Dioxalate

Proglumetacin Dioxalate

Cat. No.: B1157917
M. Wt: 1024.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proglumetacin Dioxalate is a chemical compound recognized in research as a new non-steroidal anti-inflammatory drug (NSAID) . Its primary research value lies in its dual mechanism of action. First, it functions as a prodrug, undergoing hydrolysis by esterases in the liver and plasma to release the active metabolite indomethacin, a well-characterized inhibitor of cyclooxygenase (COX) enzymes . This inhibition leads to a decrease in the synthesis of prostaglandins, which are key lipid mediators of pain, fever, and inflammation . Second, and more uniquely, studies indicate that Proglumetacin itself and its intermediate metabolite, desproglumideproglumetacin (DPP), potently inhibit 5-lipoxygenase (5-LOX), the enzyme responsible for producing pro-inflammatory leukotrienes from arachidonic acid . This dual inhibition of both the COX and 5-LOX pathways presents a distinct profile for investigative applications, potentially offering a broader anti-inflammatory effect than classical NSAIDs. Furthermore, Proglumetacin is identified as an inhibitor of the NLRP3 inflammasome, a multi-protein complex that drives the activation of inflammatory cytokines like IL-1β, highlighting its relevance for research into innate immunity and chronic inflammatory diseases . These properties make this compound a valuable compound for scientific studies focused on inflammatory pathways, the development of multi-target therapeutic agents, and pharmacological research.

Properties

Molecular Formula

C₅₀H₆₂ClN₅O₁₆

Molecular Weight

1024.5

Synonyms

1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid 2-[4-[3-[[4-(Benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl]oxy]propyl]-1-piperazinyl]ethyl Ester Dioxalate;  (+/-)-Proglumetacin Dioxalate; 

Origin of Product

United States

Synthetic Chemistry and Structural Modification of Proglumetacin Dioxalate

Synthetic Pathways for Proglumetacin (B1203747) Dioxalate

The synthesis of Proglumetacin Dioxalate is a multi-step process that involves the strategic combination of its key precursors and subsequent salt formation. The core of its structure is derived from Indomethacin (B1671933), a potent NSAID, which is chemically modified to enhance its properties.

Precursor Identification and Derivatization Strategies

Proglumetacin is a carboxylic ester. Its synthesis originates from two primary precursors:

Indomethacin : A well-established NSAID with the chemical formula C₁₉H₁₆ClNO₄. It serves as the core pharmacophore of Proglumetacin.

3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl N(2)-benzoyl-N,N-dipropyl-alpha-glutaminate : This complex side chain is attached to the Indomethacin core via an ester linkage.

The derivatization strategy for creating Proglumetacin from Indomethacin is a prime example of prodrug design. The primary rationale for this chemical modification is to mask the free carboxylic acid group of Indomethacin. This acidic moiety is associated with the gastrointestinal irritation commonly observed with traditional NSAIDs. nih.govmedchemexpress.com By converting it into an ester, the direct contact of the acidic group with the gastric mucosa is minimized. Following oral administration, Proglumetacin is metabolized in the body to release the active drug, Indomethacin, and proglumide (B1679172), a compound with antisecretory effects that may further help in protecting the stomach lining. nih.gov

Esterification Reactions in this compound Synthesis

The key chemical transformation in the synthesis of Proglumetacin is the formation of an ester bond between the carboxylic acid of Indomethacin and the hydroxyl group of the proglumide-derived side chain. While specific industrial synthesis protocols for Proglumetacin are proprietary, the esterification of Indomethacin with various alcohols is a well-documented process in medicinal chemistry. researchgate.net

Generally, such esterifications can be achieved through several methods, including:

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid (Indomethacin) with an alcohol in the presence of a strong acid catalyst.

Steglich Esterification : This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. This method is particularly useful for sensitive substrates.

Acyl Chloride Formation : Indomethacin can be converted to its more reactive acyl chloride derivative, which then readily reacts with the alcohol to form the ester.

The choice of the specific esterification method would depend on factors such as reaction yield, purity of the product, and scalability for industrial production.

Following the successful synthesis of the Proglumetacin base, the final step is the formation of the dioxalate salt. This is typically achieved by reacting the proglumetacin base with oxalic acid in a suitable solvent, leading to the precipitation of this compound. Salt formation is a common strategy in pharmaceutical chemistry to improve the stability, solubility, and handling properties of a drug substance.

Chemical Characterization Techniques for Synthetic Intermediates and Final Compound

The confirmation of the structure and purity of the synthetic intermediates and the final this compound compound relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. The proton and carbon signals provide detailed information about the chemical environment of each atom, confirming the successful formation of the ester linkage and the integrity of the entire molecule. For instance, the disappearance of the carboxylic acid proton signal of Indomethacin and the appearance of new signals corresponding to the proglumide-derived side chain in the ¹H NMR spectrum would be indicative of a successful reaction. A database entry for a metabolic artifact of Proglumetacin shows characteristic ¹³C NMR chemical shifts that can be used as a reference for certain fragments of the molecule. spectrabase.com

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the synthesized compound and its fragments, thereby confirming its identity. The mass spectrum of Proglumetacin would show a molecular ion peak corresponding to its molecular formula, C₄₆H₅₈ClN₅O₈. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present in the molecule. The presence of a characteristic ester carbonyl stretch and the absence of the broad carboxylic acid O-H stretch would support the formation of Proglumetacin.

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which should match the calculated values for the molecular formula of this compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial tool for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction.

TechniqueInformation Provided
¹H NMRConfirms the presence of specific proton environments in the molecule.
¹³C NMRIdentifies the carbon skeleton and functional groups.
Mass SpectrometryDetermines the molecular weight and fragmentation pattern.
IR SpectroscopyConfirms the presence of key functional groups (e.g., ester carbonyl).
Elemental AnalysisVerifies the elemental composition of the compound.
HPLCAssesses the purity of the synthesized compound.

Design and Synthesis of this compound Derivatives

The development of derivatives of this compound is guided by the principles of rational drug design, aiming to further refine its pharmacological properties.

Rational Design Principles for Structural Analogues

The primary goal in designing structural analogues of this compound is to improve its therapeutic index. This involves enhancing its anti-inflammatory efficacy while further minimizing its side effects, particularly gastrointestinal toxicity. nih.gov

Key design principles include:

Modification of the Ester Linkage : Altering the nature of the ester bond could influence the rate of hydrolysis and the release of the active Indomethacin in the body. This could be achieved by introducing different spacer groups between the Indomethacin core and the proglumide moiety.

Alterations to the Proglumide Side Chain : Modifications to the proglumide part of the molecule could affect its own pharmacological activity, potentially offering enhanced gastroprotection or other beneficial effects.

Bioisosteric Replacements : Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to analogues with improved pharmacokinetic or pharmacodynamic profiles. For example, modifying the substituents on the aromatic rings of Indomethacin or the proglumide moiety could be explored.

Targeting Specific Enzymes : The design of derivatives can be guided by their predicted interactions with cyclooxygenase (COX) enzymes. The aim is often to achieve a higher selectivity for COX-2, the isoform primarily involved in inflammation, over COX-1, which plays a role in maintaining the integrity of the gastric mucosa.

Impact of Structural Modifications on Molecular Interactions in Preclinical Models

The evaluation of newly synthesized this compound derivatives in preclinical models is crucial to understand how structural changes affect their biological activity. These studies often involve both in vitro and in vivo experiments.

In Vitro Assays : These assays are used to assess the inhibitory activity of the compounds against COX-1 and COX-2 enzymes. Molecular docking studies can provide insights into the binding modes of these derivatives within the active sites of the COX enzymes. derpharmachemica.comnih.govnih.gov These computational models can help to rationalize the observed structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. For instance, modifications that lead to stronger interactions with key amino acid residues in the COX-2 active site could result in enhanced inhibitory activity. nih.gov

In Vivo Models : Animal models of inflammation, such as carrageenan-induced paw edema in rats, are used to evaluate the anti-inflammatory efficacy of the new derivatives. nih.gov Simultaneously, the gastrointestinal toxicity of these compounds is assessed by examining the stomach lining for any signs of damage or ulceration. Preclinical studies on other Indomethacin prodrugs have shown that esterification can significantly reduce ulcerogenic activity. nih.gov

The data gathered from these preclinical studies helps to build a comprehensive understanding of the SAR for Proglumetacin analogues. This knowledge is instrumental in identifying lead candidates with an optimized balance of efficacy and safety for further development.

CompoundModificationPreclinical Finding
Indomethacin Butyl EsterEsterification of IndomethacinReduced gastrointestinal toxicity compared to Indomethacin. nih.gov
Indomethacin-Flavonoid ConjugatesEsterification with flavonoidsRetained anti-inflammatory activity with reduced ulcerogenicity.

Methodologies for Derivative Library Generation

The generation of derivative libraries from a lead compound like Proglumetacin is a cornerstone of medicinal chemistry, aimed at optimizing therapeutic properties through systematic structural modification. These methodologies are designed to explore the structure-activity relationships (SAR), thereby identifying analogs with improved potency, selectivity, or pharmacokinetic profiles. Key strategies applicable to Proglumetacin would involve modifications to its core indole (B1671886), phenyl, and ester functionalities.

Common approaches for generating such libraries include:

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a prime target for modification. It can be converted into a variety of esters, amides, or bioisosteres. For instance, esterification with a diverse range of alcohols can modulate the compound's lipophilicity and hydrolysis rate. Amidation, through reaction with various primary or secondary amines, introduces new hydrogen bonding capabilities and can significantly alter biological activity and metabolic stability.

Substitution on the Aromatic Rings: The indole and phenyl rings of Proglumetacin offer multiple positions for the introduction of different functional groups. Electrophilic aromatic substitution reactions can be employed to add substituents such as halogens, nitro groups, or alkyl chains. These modifications can influence the electronic properties of the molecule and its interaction with biological targets. For example, introducing an electron-withdrawing group like a trifluoromethyl group onto an aromatic ring has been shown to significantly impact the activity of other bioactive molecules. mdpi.com

Scaffold Hopping: This advanced strategy involves replacing the central molecular scaffold of Proglumetacin while retaining the key pharmacophoric elements. mdpi.com The goal is to discover novel core structures that may offer advantages in terms of synthetic accessibility, patentability, or physicochemical properties. For Proglumetacin, the indole core could potentially be replaced with other heterocyclic systems like benzofuran (B130515) or indazole to create a library of new chemical entities.

Combinatorial Chemistry: High-throughput synthesis techniques can be utilized to rapidly generate a large number of derivatives. By using a common intermediate and reacting it with a library of diverse building blocks (e.g., different aldehydes, amines, or alcohols in condensation reactions), a wide chemical space can be explored efficiently. nih.gov This approach is particularly useful in the early stages of lead optimization.

These systematic modifications allow researchers to fine-tune the molecule's properties. For example, altering the O-glycoside link in some natural products to a C-glycoside has been used to increase resistance to enzymatic cleavage, a principle that can be applied to enhance the stability of Proglumetacin derivatives. nih.gov

Table 1: Methodologies for Generating this compound Derivatives

MethodologyTarget MoietyPotential ModificationsGoal of Modification
Functional Group Interconversion Carboxylic AcidEsters, Amides, AmidesModulate solubility, metabolic stability, and target binding
Aromatic Substitution Indole Ring, Phenyl RingHalogenation, Nitration, AlkylationAlter electronic properties, enhance potency, improve selectivity
Scaffold Hopping Indole CoreReplacement with Benzofuran, Indazole, etc.Discover novel intellectual property, improve physicochemical properties
Combinatorial Synthesis MultipleRapid generation of diverse analogsBroad exploration of structure-activity relationships (SAR)

Isotopic Labeling Approaches for Mechanistic Studies of this compound

Isotopic labeling is a powerful and indispensable tool for elucidating the complex reaction mechanisms and metabolic pathways of drug molecules like this compound. researchgate.net By replacing specific atoms within the molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can trace the fate of the molecule and its metabolites in biological systems without altering its chemical properties. researchgate.netuea.ac.uk

The primary approaches for isotopic labeling can be broadly categorized into two main strategies:

Direct Exchange: This method involves the exchange of suitable atoms in the final Proglumetacin molecule. The most common example is protium-deuterium (H/D) exchange, where specific hydrogen atoms are replaced with deuterium (B1214612). researchgate.net This can often be achieved by treating the compound under conditions that facilitate the exchange at specific, often acidic, positions on the molecule.

De Novo Synthesis: This approach involves the step-by-step chemical synthesis of the Proglumetacin molecule using starting materials that are already isotopically labeled. researchgate.net For instance, to create a ¹³C-labeled Proglumetacin, one might start with a commercially available ¹³C-labeled indole or benzoic acid derivative and carry it through the synthetic sequence. This method allows for the precise placement of an isotopic label at any desired position within the molecular structure.

Once a labeled version of this compound is synthesized, it can be used in a variety of mechanistic studies. nih.gov Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are exquisitely sensitive to the mass difference introduced by the isotope, allowing for precise tracking. researchgate.net For example, ¹³C NMR can pinpoint the location of a ¹³C label, while MS can easily distinguish between the labeled and unlabeled drug and its metabolites. These combined methods provide deep insights into the catalytic mechanisms of enzymes that interact with the drug. researchgate.net

By using these techniques, researchers can answer critical questions about Proglumetacin's mechanism of action, such as identifying the specific metabolites formed, determining the rates of metabolic reactions, and understanding how the drug interacts with its target enzymes on a molecular level.

Table 2: Isotopic Labeling Approaches for this compound

ApproachDescriptionCommon IsotopesAnalytical DetectionApplication in Mechanistic Studies
Direct Exchange Replacement of atoms on the fully formed molecule with their isotopes.²H (Deuterium)Mass Spectrometry, NMR SpectroscopyStudying kinetic isotope effects, tracing metabolic pathways.
De Novo Synthesis Building the molecule from isotopically enriched starting materials.¹³C, ¹⁵N, ¹⁸OMass Spectrometry, NMR SpectroscopyPrecisely tracking the fate of specific atoms, elucidating complex reaction mechanisms. researchgate.net

Prodrug Mechanism and Biotransformation Pathways of Proglumetacin Dioxalate

Enzymatic Hydrolysis and Activation of Proglumetacin (B1203747) Dioxalate to Active Metabolites

The conversion of proglumetacin dioxalate into its pharmacologically active forms is a critical step in its mechanism of action. This process is primarily mediated by enzymatic hydrolysis, leading to the generation of clinically relevant metabolites.

Identification of Esterase Activity in In Vitro Systems

The hydrolysis of the ester linkages within the proglumetacin molecule is a key activation step. This reaction is catalyzed by esterases, a broad class of enzymes prevalent in various biological tissues. In vitro studies utilizing liver microsomes have been instrumental in confirming the role of these enzymes in the biotransformation of ester-containing prodrugs. While specific studies detailing the in vitro hydrolysis of this compound by purified esterases are not extensively documented in publicly available literature, the chemical structure of proglumetacin, which includes ester bonds, strongly implies that carboxylesterases present in the liver and other tissues are responsible for its initial metabolic cleavage. These enzymes are known to hydrolyze a wide array of ester- and amide-containing drugs.

Comparative Bioconversion Rates of this compound

Factors Influencing Prodrug Activation in Biological Milieux

Several physiological and biochemical factors can influence the activation of this compound. The pH of the surrounding environment can impact the stability and solubility of the prodrug, potentially affecting its availability for enzymatic action. The expression and activity of esterase enzymes, which can vary between individuals and tissues, are also critical determinants of the rate and extent of prodrug activation. For example, the gastrointestinal tract, with its diverse pH environments and rich enzymatic content, likely plays a significant role in the initial hydrolysis of orally administered proglumetacin.

Metabolic Fate of this compound in Preclinical Animal Models

Studies in preclinical animal models, particularly rats, have been crucial in elucidating the metabolic pathways of this compound following oral administration. These investigations have revealed that the parent compound is not detected in systemic circulation, indicating complete and efficient metabolism.

Formation of Indometacin and Desproglumideproglumetacin (B1221399) Maleate (B1232345) (DPP)

Upon administration, proglumetacin undergoes hydrolysis to yield two primary metabolites: the well-established NSAID, indometacin, and desproglumideproglumetacin maleate (DPP). The anti-inflammatory properties of proglumetacin are largely attributed to the systemic availability of indometacin. nih.gov A study in rats demonstrated that after oral administration of radiolabelled proglumetacin, the radioactivity is predominantly excreted in the feces (60.8%) and urine (33.5%), with indometacin being the main metabolite identified. nih.gov

Table 1: Excretion of Radioactivity after Oral Administration of [14C]-Proglumetacin in Rats nih.gov

Excretion RoutePercentage of Administered Dose
Feces60.8%
Urine33.5%

This table illustrates the primary routes of elimination for the metabolites of proglumetacin in a preclinical rat model.

Further Biotransformation Pathways of Primary Metabolites

The primary metabolite, indometacin, undergoes further extensive biotransformation. The major metabolic pathways for indometacin include O-demethylation, N-deacylation, and subsequent glucuronidation of the resulting metabolites. researchgate.net In humans, the main metabolites of indometacin are O-desmethylindomethacin (DMI), N-deschlorobenzoylindomethacin (DBI), and O-desmethyl-N-deschlorobenzoylindomethacin (DMBI). researchgate.netchinaphar.com These phase I metabolites can then be conjugated with glucuronic acid in phase II metabolism to facilitate their excretion. chinaphar.com

The metabolic fate of the other primary metabolite, Desproglumideproglumetacin maleate (DPP), is not as well-characterized in the available scientific literature. Further research is required to fully elucidate the subsequent biotransformation pathways of this compound.

Table 2: Major Phase I Metabolites of Indometacin researchgate.netchinaphar.com

MetaboliteAbbreviation
O-desmethylindomethacinDMI
N-deschlorobenzoylindomethacinDBI
O-desmethyl-N-deschlorobenzoylindomethacinDMBI

This table lists the primary products of phase I metabolism of indometacin, a key active metabolite of proglumetacin.

Enzyme Systems Involved in this compound Metabolism

The metabolism of this compound is a multi-step process that begins with its conversion to the active therapeutic agent, Indomethacin (B1671933), and culminates in the modification and excretion of Indomethacin's metabolites. This biotransformation relies on several key enzyme systems. The parent compound, Proglumetacin, is not detected in blood or organs, indicating it serves as a pro-drug for Indomethacin and its other indolic metabolites, which are responsible for the anti-inflammatory activity. nih.gov

The initial and most critical step is the hydrolysis of the ester linkage in Proglumetacin. This reaction is primarily catalyzed by Carboxylesterases (CES) , enzymes abundant in the liver, intestines, and blood plasma. tandfonline.comnih.gov These hydrolases cleave the ester bond, releasing Indomethacin. tandfonline.comnih.gov

Once Indomethacin is released, it undergoes extensive Phase I and Phase II metabolism, involving several major enzyme superfamilies:

Cytochrome P450 (CYP): This superfamily of enzymes is central to Phase I metabolism, which introduces or exposes functional groups on drug molecules. longdom.org For Indomethacin, the primary Phase I reaction is O-demethylation. nih.gov Research has identified CYP2C9 as the principal enzyme responsible for this metabolic pathway in human liver microsomes. nih.gov While other isoforms like CYP2C19, CYP1A2, and CYP2D6 may show slight activity, the contribution of CYP2C9 is considered predominant due to its higher intrinsic clearance. nih.gov

UDP-Glucuronosyltransferases (UGTs): Following Phase I metabolism, Indomethacin and its metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. jove.com Glucuronidation is a major pathway, catalyzed by UGTs. criver.com Studies have shown that several UGT isoforms are capable of metabolizing Indomethacin, with UGT2A1, UGT1A10, and UGT2B7 exhibiting the highest rates of activity. nih.gov This conjugation process attaches a glucuronic acid moiety to the drug molecule, forming a more polar glucuronide that can be efficiently eliminated from the body. jove.com

Monoamine Oxidase (MAO): While MAO enzymes are critical for the metabolism of various endogenous and exogenous amines, their direct involvement in the primary metabolism of Proglumetacin or its active metabolite, Indomethacin, is not prominently documented in scientific literature. The metabolic clearance is dominated by hydrolysis and subsequent oxidation by CYPs and conjugation by UGTs.

Table 1: Enzyme Systems in the Biotransformation of this compound
Enzyme SystemMetabolic PhaseRole in MetabolismSpecific Isoforms InvolvedSubstrate
Carboxylesterases (CES)Prodrug Activation (Hydrolysis)Cleavage of the ester bond to release the active drug.CES1A1, CES2A1 tandfonline.comThis compound
Cytochrome P450 (CYP)Phase IO-demethylation of the active metabolite.CYP2C9 (primary) nih.govIndomethacin
UDP-Glucuronosyltransferases (UGTs)Phase IIConjugation of the active metabolite with glucuronic acid for excretion.UGT2A1, UGT1A10, UGT2B7 nih.govIndomethacin

Theoretical Considerations of Prodrug Design for Enhanced Biotransformation

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds. nih.gov A prodrug is an inactive or less active derivative that is converted in the body into the active drug. nih.gov This approach is particularly relevant for NSAIDs like Indomethacin, which are associated with significant gastrointestinal side effects.

Pharmacokinetic Advantage Derived from Prodrug Strategies

The design of Proglumetacin as a prodrug of Indomethacin offers several significant pharmacokinetic advantages that enhance its clinical utility.

Reduction of Gastrointestinal Toxicity: A primary advantage is the mitigation of local gastrointestinal irritation. Many NSAIDs are acidic compounds, and their direct contact with the gastric mucosa is a contributing factor to side effects like ulceration and bleeding. cardiff.ac.uk By masking the acidic carboxyl group of Indomethacin within an ester structure, Proglumetacin can pass through the stomach in a non-acidic, less irritating form. The active, acidic drug is released only after absorption and subsequent enzymatic hydrolysis in the plasma and liver. nih.gov

Controlled and Sustained Drug Release: Prodrugs can alter the absorption and distribution profile of the parent drug. Pharmacokinetic studies in rats have shown that after oral administration of Proglumetacin, radioactivity is absorbed slowly from the gastrointestinal tract, reaching a peak in plasma six hours after administration. nih.gov This slow conversion and absorption profile can lead to more sustained plasma concentrations of the active drug, potentially allowing for less frequent dosing and more consistent therapeutic effects.

Improved Physicochemical Properties: The prodrug approach can be used to modify properties such as solubility and stability. nih.gov While Indomethacin itself has low water solubility, derivatization can enhance this characteristic, which can in turn improve formulation possibilities and bioavailability. mdpi.com

Table 2: Comparison of Prodrug vs. Parent Drug Properties
PropertyIndomethacin (Parent Drug)This compound (Prodrug)Advantage of Prodrug Strategy
AcidityAcidic (free carboxyl group)Non-acidic (carboxyl group is esterified)Reduced direct gastric mucosal irritation. cardiff.ac.uk
Absorption ProfileRelatively rapid absorptionSlow absorption and conversion to active form. nih.govSustained plasma levels of the active drug.
SolubilityLow water solubility mdpi.comModified to potentially enhance solubility.Improved formulation and bioavailability potential. nih.gov

Limitations and Challenges in Prodrug Development for this compound Analogues

While the prodrug strategy is effective, the development of new analogues of this compound is not without significant challenges. researchgate.net These challenges center on maintaining a delicate balance between chemical stability, metabolic activation, and the pharmacological profile of the resulting active moiety.

Rate of Hydrolysis: A critical challenge is achieving the optimal rate of enzymatic hydrolysis. nih.gov If an analogue is hydrolyzed too rapidly in the gastrointestinal tract, the gastroprotective benefit of masking the acidic group is lost. Conversely, if hydrolysis is too slow or incomplete in the systemic circulation, the concentration of the active drug may not reach therapeutic levels, leading to reduced efficacy. nih.gov The structural characteristics of the ester portion of the prodrug heavily influence its recognition and cleavage by carboxylesterases. nih.gov

Chemical Stability: The prodrug itself must be chemically stable during storage and formulation to prevent premature degradation. researchgate.net Instability can lead to a reduced shelf-life and inconsistent delivery of the active drug. The development of analogues requires rigorous testing to ensure the new chemical entity remains intact until it reaches the intended site of absorption and metabolism.

Predictive Power of Preclinical Models: The enzymatic activity, particularly of esterases, can vary significantly between species. nih.gov An analogue that shows a promising hydrolysis profile in animal models may behave differently in humans. This species-specific difference in metabolic activation poses a significant challenge in accurately predicting the in-vivo performance and pharmacokinetics of a new prodrug analogue before clinical trials.

Table 3: Key Challenges in Developing this compound Analogues
ChallengeDescriptionImplication for Development
Optimizing Hydrolysis RateThe rate of conversion to the active drug must be balanced: not too fast to cause GI issues, and not too slow to be ineffective. mdpi.comRequires extensive screening of different promoieties to fine-tune the enzymatic cleavage rate.
Altered Metabolic PathwaysStructural changes can create new sites for metabolism, leading to inactive or toxic byproducts.Thorough metabolic profiling of new analogues is essential to identify all potential metabolites.
Chemical StabilityThe prodrug must be stable in its formulated state to ensure proper dosage and shelf-life. researchgate.netAnalogue design must consider inherent chemical stability, not just biological activity.
Interspecies VariabilityEsterase activity and metabolic profiles can differ significantly between preclinical animal models and humans. nih.govResults from animal studies may not be directly translatable, complicating clinical development.

Molecular and Cellular Mechanisms of Action of Proglumetacin Dioxalate and Its Metabolites

Cyclo-oxygenase (COX) Isoform Inhibition by Proglumetacin (B1203747) Dioxalate and Indometacin

The principal mechanism of action of proglumetacin, through its active metabolite indometacin, is the inhibition of cyclo-oxygenase (COX) enzymes. patsnap.com

Indometacin is a non-selective inhibitor of both COX-1 and COX-2 isoforms. patsnap.comnih.gov COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa. patsnap.com In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli like cytokines and growth factors, leading to the production of prostaglandins (B1171923) that mediate pain and inflammation. patsnap.comnih.gov

Indometacin acts as a time-dependent, functionally irreversible inhibitor of COX enzymes. nih.gov Its inhibitory action involves binding to the active site of the COX enzyme, preventing arachidonic acid from accessing it. nih.govnih.gov This binding is strengthened by the interaction of the 2'-methyl group of indometacin with a hydrophobic pocket within the enzyme's active site, which is a key factor in its potent, time-dependent inhibition. nih.gov While indometacin inhibits both isoforms, some studies suggest it is a more potent inhibitor of COX-1 than COX-2. nih.govbohrium.com Proglumetacin itself exhibits significantly less direct inhibitory activity on COX enzymes compared to indometacin. nih.gov

Table 1: Comparative Inhibitory Activity of Proglumetacin and Indometacin on COX-Mediated Processes

Compound Target Process IC50 (µM) Potency Relative to Indometacin
Proglumetacin PGE2 formation (sheep seminal vesicle microsomes) 310 Much lower
Proglumetacin TXB2 formation (washed rabbit platelet suspension) 6.3 Lower
Indometacin TXB2 formation (washed rabbit platelet suspension) - Higher
DPP Cyclooxygenase - Lower

IC50: Half maximal inhibitory concentration. Data from pharmacological studies on proglumetacin maleate (B1232345). nih.gov

By inhibiting COX-1 and COX-2, indometacin effectively blocks the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2). nih.govresearchgate.net PGH2 is the precursor for various prostaglandins, including PGE2, PGI2 (prostacyclin), PGD2, PGF2α, and thromboxane (B8750289) A2 (TXA2). nih.govyoutube.com The reduction in the synthesis of these prostaglandins is central to the anti-inflammatory, analgesic, and antipyretic effects of the drug. patsnap.comnih.gov Inhibition of prostaglandin production at sites of inflammation leads to reduced vasodilation, edema, and pain. patsnap.com

Modulation of Lipoxygenase Pathways

A distinguishing feature of proglumetacin and its metabolite, desproglumideproglumetacin (B1221399) (DPP), is their ability to inhibit the lipoxygenase pathway, an action not significantly shared by indometacin. nih.gov

Proglumetacin and DPP have been shown to be potent inhibitors of 5-lipoxygenase (5-LOX). nih.gov This enzyme is responsible for the initial steps in the biosynthesis of leukotrienes, which are potent inflammatory mediators. mdpi.commdpi.com The inhibition of 5-LOX by proglumetacin and DPP leads to a reduction in the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to 5-hydroxyeicosatetraenoic acid (5-HETE) and various leukotrienes. nih.govnih.gov

Table 2: Inhibitory Effects on 5-HETE Formation

Compound IC50 (µM)
Proglumetacin 1.5
DPP 16.3
Indometacin No significant inhibition

IC50 values for the inhibition of 5-HETE formation in the cytosol of guinea pig polymorphonuclear leukocytes. nih.gov

Arachidonic acid serves as the primary substrate for both the cyclo-oxygenase and lipoxygenase pathways. nih.govresearchgate.net By inhibiting both pathways, proglumetacin and its metabolites exert a broader anti-inflammatory effect. While indometacin shunts arachidonic acid metabolism away from prostaglandin synthesis, the concurrent inhibition of the 5-lipoxygenase pathway by proglumetacin and DPP may prevent a potential increase in the production of pro-inflammatory leukotrienes, which can occur when only the COX pathway is blocked. nih.gov This dual inhibition is a unique aspect of proglumetacin's pharmacological profile.

Influence on Leukocyte Biology and Inflammatory Mediators

The anti-inflammatory actions of proglumetacin extend to its effects on leukocyte activity. Its active metabolite, indometacin, is known to inhibit the migration of polymorphonuclear leukocytes to sites of inflammation. patsnap.com Furthermore, proglumetacin itself has demonstrated a marked ability to reduce leukocyte migration in inflammatory models. nih.gov This effect is likely mediated by the inhibition of both prostaglandin and leukotriene synthesis, as these molecules act as chemoattractants for leukocytes. nih.gov Specifically, leukotriene B4 (LTB4), a downstream product of the 5-LOX pathway, is a potent chemoattractant for neutrophils. nih.gov By inhibiting 5-LOX, proglumetacin and DPP can reduce LTB4 levels, thereby diminishing leukocyte infiltration into inflamed tissues. nih.gov

Effects on Platelet Aggregation in In Vitro and Ex Vivo Models

Proglumetacin and its metabolites demonstrate varied effects on platelet aggregation in different experimental models. In ex vivo studies, proglumetacin maleate (PGM) showed less effect on sodium arachidonate-induced rat platelet aggregation compared to its active metabolite, indomethacin (B1671933). nih.gov

Conversely, in in vitro models, the inhibitory effects of PGM and its other major metabolite, desproglumideproglumetacin maleate (DPP), on sodium arachidonate- or collagen-induced rabbit platelet aggregation were found to be as potent as that of indomethacin. nih.gov This suggests that the parent compound and its non-indomethacin metabolite have direct effects on platelets outside of the systemic metabolic conversion to indomethacin. nih.gov The potent in vitro activity is thought to be linked to interactions with the platelet membrane. nih.gov

Potential Interactions with Platelet Membrane Components

The strong inhibitory effects of proglumetacin and its metabolite, desproglumideproglumetacin, on platelet aggregation in in vitro settings are considered to be associated with platelet membrane interaction. nih.gov This suggests a mechanism that is distinct from the systemic, COX-inhibition-dependent effects of its metabolite, indomethacin. nih.gov While indomethacin and other NSAIDs primarily act by inhibiting the cyclooxygenase enzyme within the platelet, the direct interaction of proglumetacin with the platelet membrane may interfere with the initial stages of platelet activation or the function of membrane-bound receptors required for aggregation. nih.govnih.govnih.gov

Investigation of Novel Molecular Targets

Inhibition of SARS-CoV Mpro Activity

Recent computational and in-vitro screening studies have identified proglumetacin as a potential inhibitor of the main protease (Mpro) of SARS-CoV and the highly similar SARS-CoV-2. unc.edunih.govresearchgate.netmedchemexpress.com Mpro is a critical enzyme for viral replication, making it a key target for antiviral drug development. nih.gov In a quantitative structure-activity relationship (QSAR) modeling study that screened drugs for activity against SARS-CoV Mpro, proglumetacin was identified as a computational hit. unc.edunih.gov Subsequent experimental testing by the National Center for Advancing Translational Sciences (NCATS) confirmed its activity against SARS-CoV-2 in a cytopathic effect assay. nih.govresearchgate.net Proglumetacin was tested twice independently and showed inhibitory activity with half-maximal effective concentration (AC50) values of 8.9 µM and 12.5 µM. unc.edunih.govresearchgate.net These findings suggest a potential repurposing application for proglumetacin as an antiviral agent by targeting the viral main protease. unc.edu

Signal Transduction Pathway Modulation by Proglumetacin Dioxalate

The modulation of signal transduction pathways by proglumetacin is largely attributable to its active metabolite, indomethacin.

Toll-like receptors (TLRs): Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering inflammatory responses. unimib.itfrontiersin.org Research indicates that indomethacin-induced intestinal damage involves the TLR4 signaling pathway. nih.gov Conversely, TLR2 agonists have been shown to ameliorate this damage, suggesting a complex interplay where indomethacin's effects can be modulated by TLR signaling. nih.gov Pretreatment with TLR2 agonists decreased indomethacin-induced TLR4 expression on macrophages and subsequent leukocyte infiltration. nih.gov

NF-κB: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govmdpi.com Studies have shown that indomethacin can inhibit the activation of NF-κB. nih.gov In animal models of Alzheimer's disease, chronic administration of indomethacin significantly reduced NF-κB activity in the brain, which was associated with a reduction in amyloid pathology. nih.gov Further research in rat small intestine and IEC-6 cells demonstrated that while indomethacin induces inflammation and increases the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, other compounds can counteract this by inhibiting this pathway. nih.gov

MAPK: Mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate cellular processes like proliferation, differentiation, and stress responses. nih.govnih.gov The MAPK family includes key kinases such as ERK, JNK, and p38. mdpi.com The activity of indomethacin and other NSAIDs has been linked to the modulation of these pathways. For instance, some neuroprotective and anti-inflammatory agents exert their effects by suppressing MAPK signaling. mdpi.com

NLRP3: The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, upon activation, triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18. nih.govresearchgate.net Its hyperactivation is linked to a variety of inflammatory diseases. researchgate.net Indomethacin has been shown to inhibit the NLRP3 inflammasome pathway. nih.gov In a mouse model of severe acute pancreatitis, indomethacin administration down-regulated the mRNA and protein levels of NLRP3 inflammasome components (NLRP3, ASC, and IL-1β) in pancreatic tissues. nih.gov In-vitro experiments with pancreatic acinar cells confirmed that indomethacin inhibited the NLRP3 inflammasome pathway, protecting the cells from injury. nih.gov

Nrf2/ARE: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. nih.govmdpi.com Indomethacin has been found to induce the nuclear translocation of Nrf2. nih.govdrugbank.com This activation is triggered by changes in the intracellular redox state. drugbank.com Indomethacin treatment inhibits the tethering of Nrf2 to Keap1 (its negative regulator), allowing Nrf2 to move to the nucleus and activate the transcription of antioxidant genes, such as those for γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (B108866) synthesis. drugbank.com

JAK/STAT: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and cell proliferation. frontiersin.orgfrontiersin.orgmedchemexpress.com The active metabolite of proglumetacin, indomethacin, has been shown to suppress this pathway. In chronic myeloid leukemia (CML) cells, indomethacin inhibited proliferation and down-regulated the expression of STAT1 and STAT5 proteins, suggesting its anti-leukemic mechanism may involve the blockage of cell growth signals through the STAT pathway. nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
This compound
Proglumetacin Maleate PGM
Indomethacin IND
Desproglumideproglumetacin maleate DPP
Thromboxane B2 TxB2
Thromboxane A2 TxA2
Prostaglandin PG
Arachidonic Acid AA
5-hydroxyeicosatetraenoic acid 5-HETE
Cenicriviroc
Sufugolix
Interleukin-1 beta IL-1β
Interleukin-18 IL-18
N-acetylcysteine NAC
γ-glutamylcysteine synthetase
Glutathione
Lipoarabinomannan LAM

Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Proglumetacin Dioxalate

Pharmacokinetic Profiling in Animal Models

Proglumetacin (B1203747) is recognized as a prodrug, meaning it is metabolized in the body to its active forms, primarily the well-known non-steroidal anti-inflammatory drug (NSAID), indometacin, and other indolic metabolites. nih.gov These metabolites are responsible for the compound's anti-inflammatory effects. nih.gov Preclinical studies, primarily in rat and dog models, have been instrumental in elucidating the pharmacokinetic profile of proglumetacin.

Studies utilizing radiolabelled ([14C]) proglumetacin in rats have detailed its absorption characteristics following oral administration. The compound is absorbed slowly from the gastrointestinal tract. nih.gov Peak plasma concentrations of radioactivity are achieved approximately 6 hours after administration. nih.gov

Following the peak, the elimination of radioactivity from the plasma follows a bi-exponential pattern. The initial phase has a half-life (t1/2) of 4.5 hours, and the terminal phase has a longer half-life of 16 hours. nih.gov This slow elimination rate is thought to be influenced by the slow absorption rate in what is known as a "flip-flop" pharmacokinetic model. nih.gov Evidence also suggests that enterohepatic recirculation, where metabolites are excreted in the bile and then reabsorbed in the intestine, contributes to the sustained plasma levels. nih.gov

Analysis of fecal matter indicated that about 13% of the radioactivity was attributable to the unchanged parent proglumetacin, which corresponds to approximately 8% of the total administered dose. nih.gov This portion likely represents the fraction of the drug that was not absorbed. nih.gov

Table 1: Key Absorption Parameters for [14C]-Proglumetacin in Rats (Oral Administration)

Parameter Value
Time to Peak Plasma Concentration (Tmax) 6 hours
Initial Elimination Half-life (t1/2) 4.5 hours
Terminal Elimination Half-life (t1/2) 16 hours

Data sourced from a study on [14C]-proglumetacin in rats. nih.gov

Following absorption, the radioactivity from [14C]-proglumetacin distributes to all tissues studied in the rat model. nih.gov The highest concentrations of radioactivity were found in the liver and kidneys, which are key organs for drug metabolism and excretion. nih.gov However, the concentration in these tissues was consistently lower than that found in the plasma. nih.gov The studies did not find evidence of a "deep compartment," where the drug might accumulate for extended periods. nih.gov

Crucially, the parent proglumetacin compound is not detected in the blood, urine, or organs. nih.gov Instead, several indolic metabolites are identified, with indometacin being the predominant one. nih.gov This confirms that proglumetacin functions as a carrier molecule that is converted into its active components after administration. nih.gov

In a study conducted in dogs, the absolute bioavailability was assessed by comparing intravenous (i.v.) and oral administration. nih.gov After i.v. injection, both proglumetacin and a metabolite, CR 1015, were found in the plasma. nih.gov In contrast, after oral administration, neither of these parent compounds was detected. nih.gov However, the active metabolites indometacin and proglumide (B1679172) were found in plasma after both i.v. and oral routes. nih.gov The study found no significant difference in the area under the curve (AUC) for indometacin and proglumide between the different administration routes, indicating effective delivery of the active metabolites via the oral route. nih.gov

The elimination of proglumetacin and its metabolites occurs through both renal and fecal pathways in rats. nih.gov The majority of the radiolabelled dose is excreted via the feces, accounting for 60.8% of the administered radioactivity. nih.gov A significant portion is also eliminated in the urine, which accounts for 33.5% of the dose. nih.gov No radioactivity was eliminated in the expired air. nih.gov

Table 2: Excretion of Radioactivity after Oral Administration of [14C]-Proglumetacin in Rats

Excretion Route Percentage of Administered Dose
Feces 60.8%

Data sourced from a study on [14C]-proglumetacin in rats. nih.gov

Specific data on the plasma protein binding of proglumetacin dioxalate in preclinical animal models is not extensively detailed in the reviewed literature. However, the dynamics are clinically significant because it is the unbound, or "free," fraction of a drug that is pharmacologically active.

The principal active metabolite of proglumetacin is indometacin. nih.govnih.govrsc.org In humans, indometacin is known to be highly bound to plasma proteins, around 99%. While direct percentages for animal models are not specified, comparative studies of drug binding across species show that compounds are often slightly less bound in rat plasma than in human plasma, though the values are generally comparable. Rat data is frequently used as a suitable surrogate for human protein binding in early drug development. Therefore, it is reasonable to infer that indometacin is also highly protein-bound in the animal models used for preclinical assessment. This high degree of binding can create a circulating reservoir of the drug, influencing its distribution and half-life.

Pharmacodynamic Characterization in In Vitro and In Vivo Animal Systems

The pharmacodynamic effects of proglumetacin are primarily attributable to its active metabolite, indometacin, which is a potent inhibitor of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis. mdpi.com

Pharmacological studies in various animal models have demonstrated the dose-dependent anti-inflammatory, analgesic, and antipyretic effects of proglumetacin maleate (B1232345) (PGM).

In rats, PGM produced a dose-dependent inhibition of carrageenan-induced edema and vascular permeability, key markers of inflammation. nih.gov Similarly, in studies on yeast-induced fever in rats, PGM elicited a dose-dependent antipyretic effect. rsc.org

Table 3: In Vitro Inhibitory Activity of Proglumetacin (PGM) vs. Indometacin (IND)

Assay Compound Inhibitory Concentration (IC50)
PGE2 Formation (Sheep Seminal Vesicles) PGM 310 µM
TXB2 Formation (Rabbit Platelets) PGM 6.3 µM
5-HETE Formation (Guinea Pig Leukocytes) PGM 1.5 µM

Data highlights that PGM's direct cyclooxygenase inhibition is much lower than its active metabolite IND, but it shows potent inhibition of 5-lipoxygenase. nih.gov

These findings collectively support the characterization of proglumetacin as a prodrug that, upon metabolic conversion, produces dose-dependent anti-inflammatory effects primarily through the actions of indometacin. nih.govrsc.orgnih.gov

Temporal Relationship between Compound Exposure and Biological Effects

The biological effects of proglumetacin are intrinsically linked to its metabolic conversion to its active metabolites, primarily indomethacin (B1671933). nih.gov Upon administration, proglumetacin undergoes hydrolysis to form indomethacin, which is a potent inhibitor of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory and analgesic effects. nih.govnih.gov

The onset and duration of proglumetacin's pharmacological action are therefore dependent on the rate and extent of its conversion to indomethacin. Preclinical studies on proglumetacin maleate have demonstrated long-acting anti-inflammatory effects. nih.gov For instance, its inhibitory effects on vascular permeability and carrageenan-induced edema in animal models were more pronounced when administered four hours prior to the inflammatory insult compared to one hour before, suggesting a time-dependent metabolic activation process. nih.gov

The relationship between the plasma concentrations of proglumetacin and indomethacin and the observed biological response (e.g., reduction in inflammation or pain) over time is a key focus of pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Development and Application of Pharmacokinetic/Pharmacodynamic (PK/PD) Models in Animal Studies

Modeling Approaches for Preclinical Prediction

For a compound like proglumetacin, PK/PD modeling would aim to mathematically describe the link between the concentrations of both the parent drug and its active metabolite, indomethacin, and the resulting anti-inflammatory or analgesic effects. researchgate.net

Commonly used modeling approaches in preclinical studies for anti-inflammatory drugs include:

Indirect Response Models: These models are often used for NSAIDs as they can effectively describe the delay between drug concentration changes in plasma and the observed effect. researchgate.net They assume the drug inhibits the production or stimulates the degradation of a physiological mediator that is responsible for the biological response (e.g., prostaglandins (B1171923) in inflammation). researchgate.net

Effect Compartment Models: This approach links the plasma concentration to a hypothetical "effect compartment," representing the site of action. The transfer of the drug to and from this compartment helps to model the delay in the drug's effect.

Physiologically-Based Pharmacokinetic (PBPK) Models: These are more complex models that incorporate physiological and anatomical data from the animal species to predict drug distribution and concentration in various tissues, including the site of inflammation. nih.govresearchgate.net PBPK models for indomethacin have been developed to predict its disposition. nih.govresearchgate.net

These models are instrumental in preclinical stages for predicting efficacy and for designing dosing regimens for further studies.

Correlation of In Vitro Data with In Vivo Animal Responses

Establishing a correlation between in vitro activity and in vivo responses is a fundamental aspect of preclinical drug development. For proglumetacin, this would involve linking its in vitro metabolic stability and enzyme inhibition profiles to the observed pharmacokinetic and pharmacodynamic outcomes in animal models.

In Vitro Metabolism: Studies using liver microsomes from different species can determine the rate of conversion of proglumetacin to indomethacin. This data can then be correlated with the in vivo clearance and formation rates of the active metabolite.

In Vitro Potency: The inhibitory concentration (IC50) of proglumetacin and its metabolites against target enzymes like COX-1 and COX-2 can be measured in vitro. nih.gov For example, proglumetacin maleate showed significantly less inhibition of PGE2 formation compared to indomethacin in vitro. nih.gov This in vitro potency can be correlated with the in vivo effective concentrations (EC50) derived from PK/PD models in animal studies of inflammation.

A strong in vitro-in vivo correlation (IVIVC) enhances the predictive power of preclinical models and can help in the selection of the most promising drug candidates.

Interspecies Scaling Considerations in Preclinical PK/PD

Interspecies scaling is a method used to predict human pharmacokinetic parameters from preclinical data obtained in different animal species. This is a critical step in translating preclinical findings to clinical trials. The most common approach is allometric scaling, which relates pharmacokinetic parameters to the body weight of the animal species.

For a drug like proglumetacin, interspecies scaling would be applied to parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) of both the parent drug and its active metabolite, indomethacin.

Illustrative Example of Allometric Scaling for Clearance (CL):

Animal SpeciesBody Weight (kg)Clearance (L/h/kg)
Mouse0.021.5
Rat0.250.8
Dog100.3

This table presents hypothetical data for illustrative purposes to demonstrate the concept of allometric scaling, as specific data for proglumetacin is not available.

The data from such studies would be used to build an allometric equation (Y = aW^b), where Y is the pharmacokinetic parameter, W is the body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively. This allows for the extrapolation of the expected pharmacokinetic profile in humans. It is important to note that for drugs that are extensively metabolized, simple allometric scaling may not always be accurate, and more complex, physiologically-based approaches may be required.

Consideration of Biological Variability in Animal Pharmacokinetics (e.g., Sex Differences)

Biological variability can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug. Factors such as age, genetics, and sex can lead to differences in drug absorption, distribution, metabolism, and excretion.

While specific studies on sex-related differences in the pharmacokinetics of proglumetacin are not available in the reviewed literature, it is a critical factor to consider in preclinical evaluation. Sex-based differences in the metabolism of NSAIDs have been reported for other compounds. These differences are often attributed to variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms, which can be influenced by sex hormones.

For instance, studies with indomethacin, the active metabolite of proglumetacin, have shown sex-specific inflammatory responses to indomethacin-induced injury in mice, with males exhibiting more colonic injury and females showing greater splenic and hepatic toxic responses. Such differences could be related to sex-dependent variations in the pharmacokinetics or pharmacodynamics of the drug. In rats, the activity of 3-alpha-hydroxysteroid dehydrogenase, an enzyme involved in steroid metabolism that is sensitive to indomethacin, is two-fold higher in females than in males, a difference that is regulated by estrogen.

Therefore, preclinical pharmacokinetic studies for proglumetacin should ideally include both male and female animals to identify any significant sex-related differences in drug exposure and response. This information is vital for ensuring the safety and efficacy of the drug when it progresses to clinical trials, where both sexes will be included.

Solid State Chemistry and Polymorphism of Proglumetacin Dioxalate

Polymorphic Forms and Amorphous States of Proglumetacin (B1203747) Dioxalate and Its Salts

The solid-state form of an API like Proglumetacin Dioxalate can significantly influence its physical and chemical properties. These forms include various crystalline structures, known as polymorphs, and non-crystalline amorphous states.

Crystalline Structures and Their Interconversion

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. mt.com These distinct structures are referred to as polymorphs. Each polymorph of a given compound is a unique solid-state entity with the same chemical composition but different physical properties. fiveable.menih.gov

In addition to polymorphs, APIs can form solvates or hydrates, where solvent (or water) molecules are incorporated into the crystal structure. jagiellonskiecentruminnowacji.pl When a substance does not possess a defined, long-range molecular order, it is known as an amorphous form. improvedpharma.com

The transformation from one solid form to another is known as interconversion. uga.edu Polymorphs can interconvert under the influence of various factors such as temperature, pressure, and mechanical stress. fiveable.meuga.edu These transitions can be classified as:

Enantiotropic: One polymorphic form is more stable over a certain temperature and pressure range, while another form is more stable over a different range. The transition between them is reversible. mt.com

Monotropic: One polymorph is always the most stable form, and any other metastable forms will tend to transform into the stable form over time. uga.edu

The interconversion between forms is governed by both thermodynamics (the relative stability of the polymorphs) and kinetics (the rate of transformation). fiveable.me A metastable form might persist for extended periods if the kinetic barrier to transform into the stable form is high. fiveable.me

Significance of Polymorphism in Pharmaceutical Solids Research

The study of polymorphism is a critical component of pharmaceutical development because the specific crystalline or amorphous form of an API can directly impact the quality, safety, and efficacy of the final drug product. nih.govjagiellonskiecentruminnowacji.pl Different polymorphs of the same API can exhibit significant variations in their physicochemical properties. mt.com

Key properties affected by polymorphism include:

Solubility and Dissolution Rate: Generally, a more stable crystalline form has lower solubility and a slower dissolution rate compared to a metastable or amorphous form. mt.comcmu.edu This can directly affect the bioavailability of the drug. mt.comjagiellonskiecentruminnowacji.pl

Stability: The most thermodynamically stable polymorph is typically preferred for development as metastable forms can convert to the stable form during manufacturing or storage. fiveable.meuga.edu Such an uncontrolled transformation can alter the drug's performance and shelf life. fiveable.me

Manufacturing and Processing Properties: Physical characteristics such as crystal shape (habit), hardness, and flowability can vary between polymorphs. jagiellonskiecentruminnowacji.pl These differences can pose challenges during manufacturing processes like milling, granulation, and tableting. lubrizolcdmo.com

Intellectual Property: Novel polymorphic forms of an API can be patented, making polymorphism research essential for both innovator and generic drug companies. jagiellonskiecentruminnowacji.pl

A thorough understanding and control of polymorphism are required by regulatory agencies to ensure consistent product quality and performance throughout a drug's lifecycle. jagiellonskiecentruminnowacji.pluga.edu

Methodologies for Polymorph Screening and Identification

Polymorph screening is the experimental process of searching for and identifying the different solid-state forms of a compound. nih.gov This involves subjecting the API to a wide range of crystallization conditions to encourage the formation of various crystalline structures. europeanpharmaceuticalreview.com

Crystallization Techniques for Polymorph Isolation

The primary goal of a polymorph screen is to recrystallize the compound under diverse conditions to access both thermodynamically stable and kinetically favored forms. europeanpharmaceuticalreview.com Common techniques employed for isolating different polymorphs include:

Cooling Crystallization: This involves dissolving the API in a solvent at an elevated temperature to create a saturated solution, which is then cooled at varying rates to induce crystallization. syrris.com Slow cooling often yields the most stable form, while rapid cooling (crash cooling) can trap metastable forms.

Solvent Evaporation: A solution of the API is allowed to evaporate slowly or rapidly. The choice of solvent is critical, as different solvents can lead to the formation of different polymorphs or solvates. syrris.com

Anti-solvent Addition: An anti-solvent (a solvent in which the API is poorly soluble) is added to a solution of the API, causing supersaturation and precipitation of the solid. syrris.com The rate of addition and mixing can influence the resulting form.

Milling and Grinding: Mechanical stress induced by milling or grinding can sometimes trigger a polymorphic transformation from a less stable to a more stable form. lubrizolcdmo.com

Sublimation: This solvent-free technique involves heating the solid under vacuum to convert it into a gas, which then crystallizes upon cooling on a cold surface. europeanpharmaceuticalreview.com

Thermal Analysis (DSC, TGA) for Phase Transition Characterization

Thermal analysis techniques are fundamental tools for characterizing the solid state of an API by measuring its physical properties as a function of temperature. netzsch.comtainstruments.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. malvernpanalytical.com A DSC thermogram provides key information:

Endothermic Peaks: Represent processes that absorb heat, such as melting or the loss of solvent from a solvate. The melting point is a characteristic property of a crystalline solid.

Exothermic Peaks: Represent processes that release heat, such as crystallization of an amorphous material or the transition from a metastable to a more stable polymorph.

Glass Transition (Tg): A shift in the baseline indicates the glass transition, a characteristic of amorphous materials. tainstruments.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. tainstruments.com This technique is particularly useful for identifying hydrates and solvates by quantifying the mass loss corresponding to the evaporation of water or other solvents upon heating. seqens.com It also reveals the decomposition temperature of the compound. tainstruments.com

The combination of DSC and TGA provides a comprehensive thermal profile of a pharmaceutical solid. malvernpanalytical.com

Illustrative Thermal Analysis Data The following table provides a hypothetical example of data that could be obtained from DSC and TGA analysis of different solid forms of an API. This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Hypothetical FormThermal Event (DSC)Temperature Range (°C)Weight Loss (TGA)Interpretation
Form A (Anhydrate)Sharp Endotherm150-155< 1%Melting of a stable anhydrous polymorph.
Form B (Anhydrate)Sharp Endotherm140-145< 1%Melting of a metastable anhydrous polymorph.
Form C (Monohydrate)Broad Endotherm80-110~5%Loss of one mole of water (desolvation).
Amorphous FormBaseline Shift (Tg)60-65VariableGlass transition of the amorphous solid.
Amorphous FormExotherm115-125NoneCrystallization of the amorphous solid into a more stable form.

Diffraction Techniques (X-ray Powder Diffraction) for Crystal Structure Analysis

X-ray Powder Diffraction (XRPD) is the definitive technique for identifying and differentiating crystalline solid forms. thermofisher.commalvernpanalytical.com It is a non-destructive method that provides a unique "fingerprint" for each polymorph. improvedpharma.com

The technique works by directing X-rays onto a powdered sample. The X-rays are diffracted by the crystal lattice planes within the solid, producing a diffraction pattern of peaks at specific angles (2θ). americanpharmaceuticalreview.com The position and intensity of these peaks are directly related to the arrangement of atoms in the crystal structure. pharmaknowledgeforum.com

Key applications of XRPD in polymorphism studies include:

Identification of Polymorphs: Since each polymorph has a unique crystal lattice, each will produce a distinct XRPD pattern. improvedpharma.com

Distinguishing Crystalline from Amorphous: Crystalline materials produce sharp, well-defined peaks, whereas amorphous materials produce a broad, diffuse halo with no distinct peaks. improvedpharma.comamericanpharmaceuticalreview.com

Quantification: XRPD can be used to determine the relative amounts of different polymorphs in a mixture. researchgate.net

Monitoring Phase Transformations: The technique can be used to monitor changes in the solid form during manufacturing processes or stability studies. improvedpharma.com

Illustrative X-ray Powder Diffraction Peak Data The following table provides a representative example of characteristic 2θ peaks that could distinguish between two hypothetical polymorphs. This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Hypothetical PolymorphCharacteristic Diffraction Peaks (2θ Angles)
Form I8.1°, 12.5°, 16.3°, 21.8°, 24.5°
Form II9.2°, 11.7°, 18.4°, 22.1°, 25.9°

Spectroscopic Methods (FT-IR, Raman, Solid-State NMR) for Polymorph Distinction

The characterization and distinction of polymorphic forms of an active pharmaceutical ingredient (API) are critical for ensuring product quality and therapeutic efficacy. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and solid-state Nuclear Magnetic Resonance (ssNMR) are powerful, non-destructive tools for identifying and differentiating polymorphs by probing their unique molecular and crystal structures.

FT-IR and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, detects differences in the vibrational modes of molecules within a crystal lattice. Since polymorphs have different crystal packing and/or molecular conformations, their vibrational spectra will exhibit distinct differences.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a sample. Differences in hydrogen bonding and molecular conformation between polymorphs lead to shifts in the position and intensity of characteristic peaks, particularly in regions corresponding to functional groups like carbonyl (C=O) and amine/hydroxyl (N-H/O-H) stretches. For a hypothetical compound like this compound, one would expect to see variations in the vibrational frequencies of the carboxyl and amide groups between different polymorphic forms.

Hypothetical Spectroscopic Data for this compound Polymorphs

The table below illustrates hypothetical data showing how different polymorphs (Form I and Form II) of this compound could be distinguished using vibrational spectroscopy.

Spectroscopic TechniqueKey Spectral RegionHypothetical Observation for Form IHypothetical Observation for Form IISignificance
FT-IR 1680-1750 cm⁻¹ (Carbonyl Stretch)Single sharp peak at 1710 cm⁻¹Split peak at 1715 cm⁻¹ and 1725 cm⁻¹Indicates different hydrogen bonding environments for the carbonyl groups.
Raman 50-200 cm⁻¹ (Lattice Vibrations)Distinct peaks at 85 cm⁻¹ and 120 cm⁻¹Distinct peaks at 95 cm⁻¹ and 140 cm⁻¹Directly reflects the differences in the crystal lattice packing between the two forms.

Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR is another powerful technique for polymorph characterization. It provides detailed information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N). Since the chemical environment of each atom is sensitive to the surrounding crystal structure, ssNMR can effectively differentiate polymorphs. Each crystallographically non-equivalent nucleus in the molecule will produce a distinct resonance in the spectrum. Polymorphs will, therefore, present unique sets of chemical shifts.

For this compound, ¹³C ssNMR would be expected to show different chemical shifts for the carbon atoms in the indole (B1671886) ring, the phenyl groups, and the oxalate moiety for each distinct polymorphic form, providing an unambiguous fingerprint for identification and quantification.

Thermodynamic Stability and Kinetic Aspects of Polymorphic Forms

Understanding the thermodynamic stability of different polymorphic forms is essential for selecting the most stable form for development, ensuring that the drug does not convert to a less soluble or less bioavailable form during manufacturing or storage.

Slurry Experiments for Determining Thermodynamic Stability

Slurry experiments are a common method for determining the relative thermodynamic stability of polymorphs at a given temperature. The principle is based on the fact that in a saturated solution, the least soluble (and therefore most thermodynamically stable) form will have the lowest free energy.

The experiment involves suspending a mixture of two or more polymorphs in a solvent in which they are sparingly soluble. The suspension is agitated for an extended period, allowing for solution-mediated transformation to occur. Over time, the less stable (metastable) forms will dissolve and the more stable form will crystallize from the solution. The solid phase is periodically sampled and analyzed (e.g., by XRPD or Raman spectroscopy) to monitor the conversion. The form that remains at the end of the experiment is considered the most thermodynamically stable under those conditions.

Illustrative Slurry Experiment Outcome for this compound

ParameterDetails
Polymorphs Tested Hypothetical Form I and Form II of this compound
Solvents Methanol, Acetonitrile, Water
Temperature 25°C and 50°C
Duration 7 days
Analysis Method Raman Spectroscopy
Hypothetical Result In all solvents at both temperatures, samples initially containing a 1:1 mixture of Form I and Form II converted completely to Form I, indicating that Form I is the thermodynamically stable form under these conditions.

Impact of Mechanical Stress on Polymorphic Transformation

Pharmaceutical manufacturing processes such as milling, grinding, and compaction involve the application of significant mechanical stress. This energy input can induce polymorphic transformations, often converting a stable form into a metastable one or an amorphous phase.

Mechanical stress can create defects in the crystal lattice, which serve as nucleation sites for the formation of a new polymorph. The transformation is typically governed by kinetics, and the outcome can depend on the type of stress (e.g., shear vs. compression), the duration, and the temperature. Understanding these transformations is crucial to prevent unintended changes in the solid form of the API during drug product manufacturing. For instance, milling a stable form might lead to the formation of a higher-energy, more soluble polymorph, which could then affect the dissolution rate and bioavailability of the final product.

Influence of Polymorphism on In Vitro Dissolution and Absorption in Preclinical Models

Different polymorphs of a drug can exhibit significantly different physicochemical properties, most notably solubility and dissolution rate. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the solubility of the compound. Therefore, a metastable polymorph, which generally has higher solubility, will typically dissolve faster than the stable form.

This difference in dissolution can have a profound impact on the bioavailability of the drug, especially for poorly soluble compounds (BCS Class II/IV). A faster dissolution rate can lead to a higher concentration of the drug in the gastrointestinal tract and consequently, enhanced absorption and bioavailability.

Hypothetical Dissolution Profiles of this compound Polymorphs

The following table illustrates potential differences in the in vitro dissolution behavior of two hypothetical polymorphs of this compound.

Polymorphic FormApparent Solubility (in pH 6.8 buffer)Dissolution Rate (mg/cm²/min)Percentage Dissolved at 30 min
Form I (Stable) 0.05 mg/mL0.1245%
Form II (Metastable) 0.15 mg/mL0.3585%

In preclinical absorption studies (e.g., in rats or dogs), these differences in dissolution would be expected to translate into different pharmacokinetic profiles. The metastable Form II would likely show a higher peak plasma concentration (Cmax) and a shorter time to reach that peak (Tmax) compared to the stable Form I, demonstrating the critical link between solid-state form and in vivo performance.

Computational and Theoretical Studies of Proglumetacin Dioxalate

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as proglumetacin's active metabolite indomethacin (B1671933), and a protein target, like the COX enzyme. These methods allow researchers to visualize and analyze the binding at an atomic level, providing insights that can guide drug design and optimization.

Given that proglumetacin (B1203747) is a derivative of indomethacin, its binding mode to COX-1 and COX-2 is expected to be similar. Docking studies for proglumetacin would involve generating a 3D model of the proglumetacin molecule and placing it into the known crystal structure of the COX enzyme's active site. The software then calculates the most favorable binding poses and estimates the binding affinity.

Molecular docking studies can elucidate the specific atomic interactions between proglumetacin and the COX active site. These interactions are crucial for the stability of the ligand-protein complex and for the inhibitory activity of the drug. The primary interactions for NSAIDs within the COX active site typically include:

Hydrogen Bonds: These are critical for anchoring the drug within the active site. For indomethacin, hydrogen bonds are often observed between its carboxyl group and key residues like Tyr-355 and Arg-120 at the base of the active site. acs.org

Hydrophobic Interactions: The long, hydrophobic channel of the COX active site provides numerous opportunities for hydrophobic interactions with the non-polar parts of the drug molecule. acs.org

Pi-Stacking Interactions: Aromatic rings in the drug molecule can interact with aromatic residues in the active site, such as tyrosine and phenylalanine.

The table below lists key amino acid residues in the COX-2 active site that are known to be important for the binding of indomethacin and other NSAIDs, and would therefore be of interest in docking studies of proglumetacin.

Residue Role in Binding
Arg-120Forms hydrogen bonds/ion pairs with the carboxylate group of NSAIDs. acs.org
Tyr-355Forms hydrogen bonds with the carboxylate group. acs.org
Ser-530Acetylated by aspirin; can form hydrogen bonds. proteopedia.org
Val-523A key difference between COX-1 (isoleucine) and COX-2, creating a larger binding pocket in COX-2. researchgate.netoup.com
Ala-527Forms part of a hydrophobic pocket. nih.gov
Leu-531Contributes to a hydrophobic pocket. nih.gov
Val-349Contributes to a hydrophobic pocket. nih.gov

The binding site of COX enzymes is a long, hydrophobic channel. acs.org Docking studies can reveal how proglumetacin or its active metabolite, indomethacin, orients itself within this channel. For instance, some NSAIDs bind deep within the channel, while others may adopt different conformations. The flexibility of both the drug molecule and the amino acid side chains of the protein can be taken into account in more advanced docking protocols to understand the dynamic nature of the binding. This can reveal subtle conformational changes that occur upon drug binding.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov

A QSAR study on proglumetacin derivatives could be used to predict their anti-inflammatory potency. This would involve synthesizing a series of proglumetacin analogs with slight chemical modifications and measuring their biological activity (e.g., IC50 for COX-2 inhibition). Then, various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each analog. nih.govresearchgate.net Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity.

Common molecular descriptors used in QSAR studies of NSAIDs include:

Descriptor Type Examples Relevance
Electronic Dipole moment, HOMO/LUMO energiesRelates to the molecule's reactivity and ability to form certain interactions.
Steric Molecular volume, surface area, specific shape indicesRelates to how the molecule fits into the binding site.
Hydrophobic LogP (partition coefficient)Relates to the molecule's ability to cross cell membranes and interact with hydrophobic pockets.
Topological Connectivity indicesDescribes the branching and connectivity of the molecule's atoms.

Once a predictive QSAR model is established, it can be used to guide the design of new proglumetacin derivatives with potentially enhanced activity or improved properties. For example, the model might suggest that increasing the hydrophobicity of a particular part of the molecule could lead to better COX-2 inhibition. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be potent, thereby saving time and resources.

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations provide a more dynamic picture of the drug-target interaction compared to the static view from molecular docking. In an MD simulation, the movements of all atoms in the system (the protein, the drug, and surrounding water molecules) are calculated over time. mdpi.com

For proglumetacin, an MD simulation of its active metabolite, indomethacin, bound to the COX-2 enzyme could provide valuable insights. The simulation would start with the docked pose of the drug in the protein's active site. The simulation would then show how the complex behaves over a period of nanoseconds. nih.gov

Key information that can be obtained from MD simulations includes:

Stability of the Binding Pose: MD simulations can confirm whether the binding pose predicted by docking is stable over time.

Flexibility of the Complex: The simulation reveals which parts of the protein and the drug are rigid and which are more flexible.

Role of Water Molecules: MD simulations can identify the role of individual water molecules in mediating the interaction between the drug and the protein.

Binding Free Energy Calculations: Advanced MD simulation techniques can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs. nih.gov

In Silico Prediction of Biological Barriers and Transport Mechanisms (e.g., Blood-Brain Barrier Permeability, where relevant to general compound classes)

In silico methods are crucial in modern drug discovery for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, which helps in reducing late-stage drug attrition nih.gov. These computational tools allow for the early assessment of a compound's ability to cross biological barriers, such as the intestinal wall for absorption or the blood-brain barrier (BBB) for central nervous system (CNS) activity. The prediction of BBB permeability is particularly important, as a molecule must first cross this barrier to exert a pharmacological effect on the brain nih.gov.

The permeability of a compound across biological membranes is influenced by several physicochemical properties. Computational models often use descriptors like lipophilicity (logP or logD), polar surface area (PSA), molecular weight, and the number of rotatable bonds to predict passive diffusion across barriers like the BBB nih.govnih.gov. For instance, Lipinski's "Rule of Five" provides a general guideline for predicting the drug-likeness of a molecule, suggesting that poor oral absorption or permeation is more likely when a compound violates certain thresholds for these properties researchgate.net.

Physicochemical DescriptorInfluence on Biological Barrier PermeabilityGeneral Guideline for CNS Penetration
Lipophilicity (logP/logD)Higher lipophilicity generally increases passive diffusion across lipid membranes.Optimal range often cited as 1-3. Values > 5 can lead to poor solubility and high protein binding.
Polar Surface Area (PSA)Lower PSA is associated with increased permeability. High PSA indicates more hydrogen bonding potential, which hinders membrane crossing.Generally < 90 Ų for good CNS penetration.
Molecular Weight (MW)Smaller molecules tend to diffuse more easily across barriers.Generally < 400-500 Da for passive diffusion across the BBB researchgate.net.
Number of Rotatable BondsIncreased flexibility can be associated with lower permeability nih.gov.Fewer rotatable bonds (e.g., < 10) is often favorable.
Hydrogen Bond Donors/AcceptorsFewer hydrogen bonds facilitate easier passage through lipid barriers.Part of Lipinski's Rule of Five (e.g., H-bond donors ≤ 5, H-bond acceptors ≤ 10) researchgate.net.

Beyond passive diffusion, active transport mechanisms involving transporter proteins can significantly affect a drug's distribution mdpi.com. Computational models are increasingly incorporating these active transport processes to improve prediction accuracy nih.gov. For NSAIDs, efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) can limit their accumulation in certain tissues mdpi.com.

Computational Approaches for Metabolic Pathway Prediction in Animal Models

Computational prediction of a drug's metabolic fate is a critical component of preclinical development ovid.com. These in silico tools aim to predict the interaction of a compound with metabolic enzymes, identify metabolically labile sites on the molecule, and predict the structures of the resulting metabolites ovid.comnih.gov. This helps in understanding a drug's half-life, potential for forming toxic metabolites, and risk of drug-drug interactions (DDIs) nih.gov.

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the Phase I metabolism of a vast majority of drugs benthamscience.commdpi.com. Therefore, many computational models focus on predicting a compound's interaction with major CYP isoforms such as CYP1A2, 2C9, 2C19, 2D6, and 3A4 nih.govmdpi.com. Various computational techniques are employed, including ligand-based methods like quantitative structure-activity relationships (QSAR) and machine learning, as well as structure-based methods like molecular docking and molecular dynamics simulations nih.govbenthamscience.com.

Proglumetacin is known to be a prodrug of indomethacin, meaning its therapeutic activity relies on its metabolic conversion to the active form, indomethacin nih.govpatsnap.com. The primary metabolic step is the hydrolysis of the proglumetacin molecule. Pharmacological studies have identified two major metabolites: indomethacin (IND) and desproglumideproglumetacin (B1221399) (DPP) nih.gov. While proglumetacin itself has some activity, its anti-inflammatory effects are largely attributed to its conversion to indomethacin nih.govnih.gov.

Computational models can be used to predict such metabolic transformations. For instance, rule-based systems like SyGMa can predict the products of phase I and phase II metabolism based on a curated set of biotransformation rules nih.gov. Other web-based tools, such as SwissADME, provide predictions on whether a compound is a substrate or inhibitor of key CYP isoforms ovid.comnih.gov.

Computational ApproachDescriptionApplication in Metabolic Prediction
Rule-Based Systems (e.g., SyGMa)Utilize expert-defined rules of common metabolic reactions to predict potential metabolites nih.gov.Predicting phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation) metabolites.
Machine Learning (e.g., SVM, Neural Networks)Train models on large datasets of known drug-enzyme interactions to classify new compounds benthamscience.com.Predicting whether a compound is a substrate or inhibitor for specific CYP isoforms nih.gov.
Molecular DockingSimulates the binding of a ligand (drug) to the active site of a protein (enzyme) to predict binding affinity and orientation.Identifying which CYP enzymes are likely to metabolize the drug and predicting the site of metabolism.
Quantum Chemical MethodsCalculate electronic properties of a molecule to determine the reactivity of different atoms.Identifying the most likely atoms in a molecule to undergo metabolic attack (site of metabolism prediction) nih.gov.

The selection of appropriate animal models for preclinical studies is crucial, and understanding cross-species differences in metabolism is key to translating results to humans nih.gov. Computational pathway analysis can help in selecting suitable animal models by comparing metabolic pathways across species nih.gov. By applying in silico tools, researchers can predict the metabolic pathways of proglumetacin in different animal models (e.g., rat, mouse, dog) and compare them to predictions for human metabolism, guiding the choice of the most relevant species for further in vivo studies nih.govnih.gov.

Advanced Research Methodologies and Future Directions in Proglumetacin Dioxalate Research

Application of Advanced Analytical Techniques

Modern analytical chemistry offers a powerful toolkit for the comprehensive characterization of drug molecules like proglumetacin (B1203747) dioxalate and its metabolites. High-resolution instrumentation provides unparalleled sensitivity and specificity, enabling detailed investigation into its pharmacological profile.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of drug metabolism, offering the ability to identify and structurally elucidate metabolites in complex biological matrices. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are instrumental in profiling the metabolic products of proglumetacin dioxalate. nih.govnih.gov Since proglumetacin is a prodrug, a significant focus of metabolic studies has been on its conversion to the active metabolite, indomethacin (B1671933). nih.gov

The ionization of indomethacin has been investigated using electrospray ionization (ESI) in both positive and negative ion modes, with the positive ion mode often being chosen for its higher sensitivity. nih.gov Due to the inherent instability of the amide bond in indomethacin, the quasi-molecular ion [M+H]⁺ at m/z 358 is often not observed at low cone voltages; instead, it readily fragments into ions at m/z 139 and m/z 174. nih.gov The accurate mass capabilities of HRMS allow for the confident assignment of elemental compositions to these fragment ions, facilitating the identification of indomethacin and other related metabolites. thermofisher.com

Parameter Value Reference
Ionization ModeElectrospray Ionization (ESI) - Positive nih.gov
Parent Ion (m/z)358 ([M+H]⁺) - Often unobserved nih.gov
Major Fragment Ions (m/z)139, 174 nih.gov
Internal Standardd4-indomethacin nih.gov
Monitored IS Ion (m/z)143 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound and its metabolites. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the complete assignment of its structure. spectrabase.comdrugbank.com While specific NMR data for this compound is not extensively published, the principles of NMR spectroscopy are routinely applied in the characterization of related compounds. rsc.org

Beyond structural elucidation, NMR is also a powerful technique for studying drug-protein interactions. Computational docking studies, which are often complemented by experimental NMR data, have been used to investigate the binding of indomethacin, the active metabolite of proglumetacin, to its primary targets, the cyclooxygenase (COX) enzymes. nih.govumm.ac.idumm.ac.id These studies reveal key interactions, such as hydrogen bonding between the indomethacin molecule and amino acid residues like Leu531, and steric interactions with residues including Trp387, Tyr385, Tyr355, Leu352, and Val523 within the COX-2 active site. umm.ac.idumm.ac.id Such interaction studies are crucial for understanding the molecular basis of the drug's inhibitory activity.

Technique Application Key Findings/Interactions Reference
¹H and ¹³C NMRStructural ElucidationAssignment of chemical shifts to specific atoms in the molecular structure. spectrabase.comdrugbank.com
Computational Docking & NMRInteraction Studies (Indomethacin with COX-2)Hydrogen bonding with Leu531; Steric interactions with Trp387, Tyr385, Tyr355, Leu352, Val523. umm.ac.idumm.ac.id

Chromatographic Separations for Compound and Metabolite Quantification

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are the gold standard for the quantitative analysis of this compound and its metabolites in biological samples. researchgate.netresearchgate.netdntb.gov.ua These methods offer high sensitivity, specificity, and reproducibility, making them suitable for pharmacokinetic studies.

Several HPLC methods with UV detection have been developed for the determination of indomethacin in plasma, with detection limits as low as 50 µg/L. researchgate.net More advanced LC-MS/MS methods provide even greater sensitivity and are capable of quantifying indomethacin and its metabolites in various biological matrices, including plasma and urine. nih.gov A typical LC-MS/MS method for indomethacin quantification involves liquid-liquid extraction from acidified plasma or urine, followed by separation on a C18 reversed-phase column and detection by mass spectrometry. nih.gov The use of a deuterium-labeled internal standard, such as d4-indomethacin, ensures high accuracy and precision. nih.gov Such methods have been successfully applied to analyze clinical samples, with reported concentrations of indomethacin ranging from 30.0 ng/mL to 2.26 x 10³ ng/mL in plasma and 26.5 ng/mL to 3.92 x 10³ ng/mL in urine. nih.gov

Analytical Method Matrix Limit of Quantification (LOQ) Concentration Range (Clinical Samples) Reference
HPLC-UVPlasma50 µg/LNot specified researchgate.net
LC-MS/MSPlasmaNot specified30.0 - 2260 ng/mL nih.gov
LC-MS/MSUrineNot specified26.5 - 3920 ng/mL nih.gov

Development of In Vitro and Ex Vivo Biological Models

To elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound, researchers utilize a variety of in vitro and ex vivo biological models. These systems provide a controlled environment to study the compound's interactions with specific cellular pathways and molecular targets.

Cell Culture Systems for Molecular Mechanism Elucidation

Human colorectal tumor cell lines, such as LT97 and Caco-2, have also been employed to study the effects of prostaglandins (B1171923) and their inhibition. nih.govnih.gov In these cells, exogenous PGE2 has been shown to stimulate the expression of genes involved in tumor progression. nih.govnih.gov The use of such cell models allows for the detailed investigation of the signaling pathways modulated by proglumetacin's active metabolite.

Cell Line Model System Key Application in Proglumetacin/Indomethacin Research Reference
RAW 264.7Murine MacrophageStudying the inhibition of LPS-induced inflammatory responses (e.g., cytokine and PGE2 production). researchgate.netapjai-journal.orgnih.govnih.gov
LT97 / Caco-2Human Colorectal TumorInvestigating the effects on prostaglandin-mediated gene expression. nih.govnih.gov

Enzyme Assays for Target Inhibition Studies

Enzyme assays are fundamental for determining the inhibitory activity of this compound against its primary molecular targets. As an NSAID, proglumetacin's anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. medchemexpress.comopenmedicinalchemistryjournal.comnih.govnih.gov In vitro assays using purified ovine or human COX enzymes are commonly employed to determine the half-maximal inhibitory concentration (IC50) values. openmedicinalchemistryjournal.comnih.gov These assays typically measure the peroxidase activity of COX by monitoring the appearance of an oxidized product colorimetrically or by quantifying the production of prostaglandins using techniques like LC-MS/MS. openmedicinalchemistryjournal.comnih.gov Indomethacin, the active metabolite of proglumetacin, is a potent inhibitor of both COX-1 and COX-2. nih.gov

In addition to its effects on COX, proglumetacin has been shown to be a strong inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes. medchemexpress.com Specifically, proglumetacin strongly inhibits the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), with a reported IC50 of 1.5 µM. medchemexpress.com Lipoxygenase inhibition assays typically follow the conversion of a substrate like linoleic acid to a hydroperoxy product, which can be monitored spectrophotometrically. academicjournals.orgijbcp.comdergipark.org.tr

Enzyme Target Assay Type Key Finding for Proglumetacin/Indomethacin IC50 Value Reference
Cyclooxygenase (COX-1 & COX-2)Colorimetric or LC-MS/MS-basedPotent inhibition of both isoforms by indomethacin.Varies depending on assay conditions openmedicinalchemistryjournal.comnih.govnih.gov
5-Lipoxygenase (5-LOX)SpectrophotometricStrong inhibition of 5-HETE formation by proglumetacin.1.5 µM medchemexpress.com

Organ-on-a-Chip and Microfluidic Systems for Preclinical Research

The investigation of this compound is poised to benefit significantly from the advent of organ-on-a-chip (OOC) and microfluidic technologies. These systems offer a paradigm shift from traditional two-dimensional cell cultures and animal models by providing a more physiologically relevant microenvironment that mimics human organs in vitro. youtube.combioworld.com OOCs are microfluidic devices containing living cells cultured in continuously perfused, micrometer-sized chambers, which can replicate key functional units of human organs. youtube.com This technology allows for the precise control of the cellular microenvironment, including fluid flow and mechanical cues, which are crucial for simulating in vivo conditions. rsc.org

For this compound, a non-steroidal anti-inflammatory drug (NSAID), these systems can be instrumental in elucidating its mechanism of action and metabolic profile. For instance, a "gut-on-a-chip" could model the intestinal epithelium to study the absorption of this compound. nih.gov Furthermore, multi-organ platforms can integrate different organ mimics, such as a liver-on-a-chip connected to an intestine-on-a-chip, to investigate the first-pass metabolism of the drug. mdpi.com Such a system would allow researchers to observe how this compound is absorbed by intestinal cells and subsequently metabolized by liver cells, providing insights into its bioavailability and potential metabolites. mdpi.comrsc.org

Microfluidic systems also enable the study of drug interactions and toxicity in a more controlled and human-relevant manner. nih.gov By incorporating various cell types, researchers can create complex models to investigate the effects of this compound on different tissues simultaneously. rsc.org For example, an integrated system could assess the anti-inflammatory efficacy on a model of inflamed tissue while simultaneously monitoring for potential toxicity in a liver or kidney model. youtube.com This capability is particularly valuable for understanding the systemic effects of a drug. youtube.com The transparency of these devices also allows for real-time imaging and analysis of cellular responses to the drug. mdpi.com

The use of human-derived cells, including patient-specific induced pluripotent stem cells (hiPSCs), in these models can further enhance their predictive value for personalized medicine. nih.gov This approach allows for the investigation of how genetic variations might influence an individual's response to this compound. nih.gov

Refined Animal Models for Mechanistic Investigation

While in vitro models are advancing, in vivo animal models remain a cornerstone of preclinical research, providing essential data on the complex interactions of a drug within a whole biological system. The judicious selection and refinement of these models are critical for obtaining translatable results.

Selection Criteria for Animal Species in Preclinical Research

The choice of an appropriate animal model is a critical step in the preclinical evaluation of anti-inflammatory drugs like this compound. nih.gov An ideal model should mimic the human condition in terms of physiology, anatomy, and the specific inflammatory pathways being targeted. ijper.org Key considerations include the species' metabolic similarity to humans, its susceptibility to the induced inflammatory condition, and practical aspects such as size, lifespan, and cost. aofoundation.org

For anti-inflammatory research, rodents such as mice and rats are commonly used due to their well-characterized genetics, ease of handling, and the availability of a wide range of research tools. nih.gov However, it's crucial to acknowledge the physiological and immunological differences between rodents and humans that could impact the translatability of findings. oup.com Therefore, the selection process must be guided by a clear and focused research question. aofoundation.org The primary outcome of the study should be defined beforehand to ensure the chosen model is capable of providing the necessary data to prove or disprove the hypothesis. aofoundation.org

CriteriaDescriptionRelevance to this compound Research
Physiological Similarity The animal model should share relevant physiological and anatomical characteristics with humans.Important for predicting pharmacokinetic and pharmacodynamic properties.
Pathophysiological Relevance The induced disease or condition in the animal should accurately reflect the human disease state.Crucial for evaluating the therapeutic efficacy of the anti-inflammatory agent.
Genetic Similarity The genetic background of the animal can influence its response to drugs and disease.Genetically defined strains can reduce variability and improve reproducibility.
Practical Considerations Factors such as cost, housing requirements, and ease of handling.Affects the feasibility and scale of the preclinical studies.
Ethical Considerations The "3Rs" principle (Replacement, Reduction, Refinement) should be applied.Minimizing animal suffering and the number of animals used is a primary concern.

This table outlines the key criteria for selecting an appropriate animal model for preclinical research.

Specific Animal Models for Investigating Inflammatory Pathways (e.g., allergic air pouch inflammation)

To investigate the anti-inflammatory mechanisms of this compound, specific and well-characterized animal models of inflammation are employed. One such model is the carrageenan-induced air pouch model in mice or rats. neurofit.comnih.gov This model is particularly useful for studying acute and chronic inflammation in a localized manner. nih.govresearchgate.net

The air pouch is created by injecting sterile air subcutaneously on the animal's back, which forms a cavity lined with cells similar to the synovial membrane in joints. nih.gov The subsequent injection of an irritant like carrageenan into this pouch triggers a robust inflammatory response characterized by fluid accumulation (exudate), infiltration of inflammatory cells (leukocytes), and the production of pro-inflammatory mediators like prostaglandins and cytokines. nih.govresearchgate.net

This model allows for the quantitative assessment of various inflammatory parameters. Researchers can measure the volume of the exudate, count the number of infiltrated leukocytes, and analyze the levels of specific inflammatory mediators in the pouch fluid. neurofit.com By administering this compound to the animals, its effect on these parameters can be determined, providing insights into its anti-inflammatory activity.

Another relevant model is the allergic air pouch model, which can be used to study allergen-induced inflammation and the recruitment of specific immune cells like eosinophils. nih.gov This can be valuable for understanding the efficacy of this compound in inflammatory conditions with an allergic component. The model can also be adapted to investigate specific inflammatory pathways, such as the IL-23/IL-17 axis, which is implicated in conditions like psoriasis. iiarjournals.org

ModelDescriptionKey Measurable EndpointsRelevance to this compound
Carrageenan Air Pouch Subcutaneous injection of air followed by carrageenan to induce a localized inflammatory response. nih.govExudate volume, leukocyte count, levels of pro-inflammatory mediators (e.g., prostaglandins, cytokines). neurofit.comAllows for the evaluation of the drug's ability to suppress acute inflammation and its underlying cellular and molecular mechanisms.
Allergic Air Pouch Sensitization and challenge with an allergen (e.g., ovalbumin) to induce an allergic inflammatory response. nih.govEosinophil and other immune cell infiltration, cytokine levels.Useful for investigating the drug's efficacy in allergic inflammatory conditions.

This table provides an overview of specific animal models used for investigating inflammatory pathways.

Genetically Modified Animal Models for Pathway Dissection (general concept)

Genetically modified animal models offer a powerful tool for dissecting the specific molecular pathways through which drugs like this compound exert their effects. ijper.org These models, which include transgenic and knockout animals, allow researchers to investigate the role of a particular gene or protein in the inflammatory process and as a target for the drug.

For instance, to confirm that this compound's anti-inflammatory action is mediated through the inhibition of cyclooxygenase (COX) enzymes, researchers could use mice in which the genes for COX-1 or COX-2 have been "knocked out" (inactivated). By comparing the drug's effect in these knockout mice to its effect in wild-type mice, it's possible to determine the relative contribution of each COX isoenzyme to the drug's mechanism of action.

Conversely, transgenic models can be engineered to overexpress a particular gene of interest, allowing for the study of its role in inflammation and as a potential drug target. The use of these models can provide more definitive evidence of a drug's mechanism than can be obtained from pharmacological studies alone. nih.gov

Integration of Multi-Omics Data in this compound Studies

The comprehensive study of this compound can be significantly enhanced by the integration of multi-omics data. This approach involves the simultaneous analysis of various "omes," such as the genome, transcriptome, proteome, and metabolome, to gain a holistic understanding of the drug's effects at multiple biological levels. researchgate.netnashbio.com

By applying multi-omics technologies, researchers can move beyond a single target or pathway and explore the broader biological impact of this compound. For example, transcriptomics (the study of RNA transcripts) can reveal changes in gene expression in response to the drug, identifying entire pathways that are modulated. frontlinegenomics.com Proteomics (the study of proteins) can then confirm whether these changes in gene expression translate to altered protein levels. frontlinegenomics.com Metabolomics, which analyzes the complete set of small-molecule metabolites, can provide a functional readout of the physiological state of a cell or organism following drug treatment. researchgate.net

Integrating these different omics datasets can help to:

Identify novel drug targets and biomarkers: By correlating changes across different omics layers with the drug's effects, new therapeutic targets and biomarkers for monitoring drug response can be discovered. nih.gov

Elucidate mechanisms of action: A multi-omics approach can provide a more complete picture of the drug's mechanism, including both on-target and off-target effects. nih.gov

Predict drug efficacy and toxicity: By creating a comprehensive molecular signature of a drug's effects, it may be possible to better predict its efficacy and potential for adverse effects in different patient populations. frontlinegenomics.com

The application of machine learning and advanced computational algorithms is often necessary to analyze and interpret the large and complex datasets generated by multi-omics studies. nashbio.com

Ethical Considerations in Preclinical Animal Research

The use of animals in preclinical research carries significant ethical responsibilities. mdpi.com All research involving animals must be conducted with a clear scientific purpose and in a manner that minimizes any potential pain, distress, or harm to the animals. apa.org A core framework guiding the ethical use of animals in research is the principle of the "3Rs": Replacement, Reduction, and Refinement . ssbfnet.com

Replacement refers to the use of non-animal methods whenever possible. ssbfnet.com This includes in vitro studies, computer modeling, and other alternatives.

Reduction involves using the minimum number of animals necessary to obtain scientifically valid results. ssbfnet.com

Refinement focuses on modifying experimental procedures to minimize animal suffering and enhance their welfare. ssbfnet.com This includes providing appropriate housing, husbandry, and pain management. ssbfnet.com

Before any animal research can commence, the study protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee. apa.orgbiobostonconsulting.com These committees are responsible for ensuring that the proposed research is scientifically justified and that the animal welfare standards are met. biobostonconsulting.com

Researchers have an obligation to be transparent in their reporting of animal studies and to share data to avoid unnecessary duplication of experiments. forskningsetikk.no Adherence to these ethical principles is not only a moral imperative but also essential for ensuring the scientific integrity and validity of the research findings. biobostonconsulting.com

Emerging Research Frontiers for this compound and Related Prodrugs

As a prodrug, the research trajectory for this compound is intrinsically linked to the scientific advancements of its active metabolite, indomethacin. The contemporary research landscape is focused on transcending the traditional anti-inflammatory applications of indomethacin by exploring its potential in oncology and developing sophisticated prodrugs and delivery systems to enhance therapeutic efficacy and targeting. These emerging frontiers signal a potential evolution in the clinical application of indomethacin-releasing compounds like proglumetacin.

Repurposing for Cancer Therapy

A significant and expanding area of research is the repurposing of indomethacin as an anticancer agent. researchgate.neti2b.us Studies have indicated that non-steroidal anti-inflammatory drugs (NSAIDs), including indomethacin, may reduce the mortality rate for patients with certain gastrointestinal cancers and show potential in treating other malignancies such as ovarian cancer. i2b.uscanceractive.com The anticancer activity of indomethacin is being investigated through multiple mechanisms, extending beyond its well-established role as a cyclooxygenase (COX) inhibitor. researchgate.net

Research has demonstrated that indomethacin can inhibit cancer cell migration, a critical step in tumor metastasis. mdpi.com Furthermore, investigations into combining indomethacin with other substances, such as vitamin D, have suggested a potential reduction in colon cancer incidence. i2b.us This line of inquiry aims to leverage the established pharmacological properties of indomethacin to develop new adjuvant therapies for cancer management, potentially enhancing the efficacy of existing anticancer medications. i2b.us

Advanced Prodrug and Conjugate Design

Building on the foundation of first-generation prodrugs like proglumetacin, current research is focused on creating advanced, multifunctional conjugates of indomethacin for targeted therapy, particularly in cancer. A promising strategy involves the synthesis of phospholipid-indomethacin conjugates. nih.gov These hybrid molecules are designed to integrate into nanostructured lipid carriers (NLCs), aiming to increase cell penetration, improve bioavailability, and facilitate accumulation within tumor tissues. nih.gov

Biological studies on these novel conjugates have shown a significant increase in antiproliferative effects against various cancer cell lines, including breast, lung, and prostate cancer, while remaining non-toxic to healthy cells. nih.gov For instance, one conjugate (IND-OA-PC) demonstrated substantially higher activity against triple-negative breast cancer cells compared to free indomethacin. nih.gov This approach allows for the controlled release of the active drug, potentially mediated by enzymes like PLA₂, which are often overexpressed in cancer cells. nih.govresearchgate.net

Indomethacin ConjugateTarget Cancer Cell LineObserved Antiproliferative Enhancement (vs. Free Indomethacin)Key Feature
IND-Phosphatidylcholine ConjugatesLeukemia (MV4-11), Lung (A549), Prostate (PC-3), Breast (MDA-MB-468)2.7 to 100-fold higher activityDesigned for incorporation into nanocarriers; non-toxic to healthy MCF-10A cells. nih.gov
IND-Oleic Acid-PC (IND-OA-PC)Triple-Negative Breast Cancer (MDA-MB-468)Inhibited growth at 4.2 μM (vs. 270.5 μM for free IND)Identified as a highly potent molecule for encapsulation in NLCs. nih.gov
Phospholipid Indomethacin Conjugate (DP-155)Brain (Pharmacokinetic studies)3.5x higher brain-to-serum concentration ratioDemonstrated controlled release and significantly extended half-life in the brain. nih.gov

Novel Drug Delivery Systems

To overcome the limitations of indomethacin, such as its poor water solubility, researchers are actively developing novel drug delivery systems. nih.govresearchgate.net These advanced formulations are designed to improve solubility, enhance bioavailability, and enable targeted drug delivery. researchgate.net

Lipid-based nanocarriers, including liposomes and nanostructured lipid carriers (NLCs), are at the forefront of this research. nih.govnih.gov Encapsulating indomethacin or its conjugates within these nanosystems offers several advantages. For example, a study involving an indomethacin-phospholipid conjugate encapsulated in an NLC resulted in spherical nanoparticles with an average diameter of 155 nm. nih.gov Such systems can enhance the stability of the drug and prolong its circulation time in the body. nih.gov Other investigated platforms include ethosomes for improved topical delivery and various microparticle formulations. nih.govresearchgate.net

Delivery SystemCore ObjectiveExample Application / FindingReference
Nanostructured Lipid Carriers (NLCs)Enhance delivery and targeting of anticancer conjugates.Successfully encapsulated an IND-phospholipid conjugate for treating triple-negative breast cancer cells. nih.gov
LiposomesIncrease drug stability, extend circulation time.Tested as a formulation to enhance therapeutic effects of indomethacin. nih.gov
EthosomesImprove skin penetration for topical delivery.Proposed as a solution to overcome limitations of conventional topical indomethacin formulations. nih.gov
Amorphous Solid Dispersions (ASDs)Enhance aqueous solubility and dissolution rate.Investigated using indomethacin as a model drug to improve oral bioavailability. mdpi.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Proglumetacin Dioxalate, and how do they influence pharmacological activity?

  • Methodological Answer : this compound (CAS 57132-53-3) is characterized by its molecular formula (C₄₆H₅₈ClN₅O₈), molecular weight (844.43 g/mol), and crystalline structure (white to pale yellow powder). Its pharmacological activity stems from the molecular combination of indomethacin (a non-steroidal anti-inflammatory drug, NSAID) and proglumide, a gastrin/cholecystokinin antagonist. This dual structure reduces gastrointestinal toxicity by inhibiting acid secretion while retaining anti-inflammatory efficacy . Key analyses include infrared spectroscopy for identity verification and HPLC for purity assessment.

Q. What validated analytical methods are recommended for quantifying this compound and its impurities?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for quantification. For impurity profiling, reference standards such as Impurity F (Dioxalate derivative) and Impurity H (bis-dioxalate) should be included, as outlined in pharmacopeial guidelines. Ensure method validation parameters (linearity, precision, LOD/LOQ) meet ICH Q2(R1) standards. Impurity thresholds must align with regulatory limits (e.g., ≤0.1% for unknown impurities) .

Q. How does this compound mitigate gastrointestinal adverse effects compared to traditional NSAIDs?

  • Methodological Answer : Proglumide’s antagonism of gastrin and cholecystokinin receptors reduces gastric acid secretion, countering indomethacin-induced mucosal damage. Validate this mechanism via gastroscopic studies in animal models (e.g., rat pylorus ligation assays) or human trials comparing endoscopic injury scores between Proglumetacin and non-selective NSAIDs. Clinical data show 74–86% efficacy in reducing gastropathy vs. 49–72.5% for placebo in acute epicondylitis trials .

Q. What literature review strategies are effective for identifying gaps in this compound research?

  • Methodological Answer : Conduct systematic reviews using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure queries. Search PubMed/MEDLINE with MeSH terms like "Proglumetacin/pharmacokinetics" or "NSAID/gastrointestinal safety." Prioritize meta-analyses and randomized controlled trials (RCTs) while excluding non-peer-reviewed sources. Tools like Covidence can streamline screening and data extraction .

Advanced Research Questions

Q. How can researchers design a double-blind RCT to evaluate this compound’s efficacy in chronic osteoarthritis (OA) patients with comorbid gastrointestinal risks?

  • Methodological Answer :

  • Population : OA patients (KL grade II–III) with prior NSAID-induced gastropathy.
  • Intervention : this compound (30 mg TID) vs. celecoxib (200 mg QD).
  • Outcomes : Primary = WOMAC pain score; Secondary = Gastrointestinal Symptom Rating Scale (GSRS) and endoscopic mucosal injury at 12 weeks.
  • Statistical Power : Calculate sample size (n ≥ 100/group) using G*Power (α=0.05, β=0.2).
  • Blinding : Use matched placebos and centralized randomization. Reference Bonn et al. (1999) for safety benchmarking .

Q. How should contradictory data on Proglumetacin’s pharmacokinetic variability be addressed in meta-analyses?

  • Methodological Answer : Apply sensitivity analysis to identify outliers. Stratify studies by population (e.g., age, renal function) and assay methodology (e.g., LC-MS vs. ELISA). Use random-effects models to account for heterogeneity. For example, discrepancies in Cmax values may arise from formulation differences (salt vs. free base) or CYP2C9 polymorphisms. Reconcile data via subgroup analysis and publication bias tests (Egger’s regression) .

Q. What advanced techniques optimize the synthesis of this compound to minimize dioxalate-related impurities?

  • Methodological Answer : Employ process analytical technology (PAT) during crystallization to monitor oxalic acid stoichiometry. Use DoE (Design of Experiments) to optimize reaction parameters (pH, temperature, solvent ratio). Characterize impurities via HRMS and NMR, referencing EP standards (e.g., Impurity H, CAS n/a). Implement QbD (Quality by Design) principles to ensure robustness .

Q. What comparative efficacy metrics distinguish this compound from COX-2 inhibitors in sports medicine applications?

  • Methodological Answer : In a crossover trial design, measure time to pain resolution in acute tendonitis using VAS scores. Include biomarkers like serum prostaglandin E2 (PGE2) and urinary COX-2 metabolites. Proglumetacin’s dual mechanism may show faster PGE2 suppression vs. COX-2 inhibitors (e.g., meloxicam), as seen in epicondylitis trials (74% success at 1 week) .

Q. How can longitudinal studies assess this compound’s renal safety profile in elderly populations?

  • Methodological Answer : Design a 5-year cohort study with biannual monitoring of eGFR, serum creatinine, and urinary albumin. Compare outcomes against NSAID-naïve controls. Adjust for confounders (hypertension, diabetes) via multivariate regression. Reference Förster et al. (1997) for baseline safety data in sports injury cohorts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.